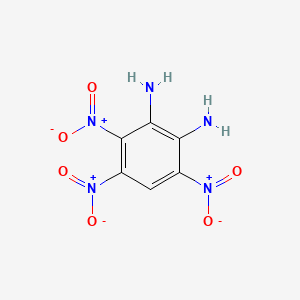

3,4,6-Trinitro-1,2-benzenediamine

Description

Properties

Molecular Formula |

C6H5N5O6 |

|---|---|

Molecular Weight |

243.135 |

IUPAC Name |

3,4,6-trinitrobenzene-1,2-diamine |

InChI |

InChI=1S/C6H5N5O6/c7-4-2(9(12)13)1-3(10(14)15)6(5(4)8)11(16)17/h1H,7-8H2 |

InChI Key |

XMVCESAIILNRNQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Explosive Properties and Applications

1. Explosives Development

- High Nitrogen Content : 3,4,6-Trinitro-1,2-benzenediamine is characterized by a high nitrogen content, which contributes to its explosive properties. It is often utilized in the formulation of military-grade explosives due to its stability and performance under various conditions.

- Sensitivity and Stability : Compared to other nitro compounds, TNB exhibits a balance between sensitivity and stability. This makes it suitable for use in formulations that require controlled detonation characteristics.

2. Case Studies in Explosive Formulations

- TNB as a Precursor : TNB has been studied as a precursor for synthesizing more complex explosive materials. Research indicates that it can be transformed into other nitro compounds through nitration processes, enhancing the range of explosive formulations available .

- Applications in Military Ordnance : TNB is incorporated into various military ordnance systems due to its favorable performance metrics. Its integration into composite explosives has been documented in several military studies focusing on improving blast efficiency while reducing the risk of unintended detonations .

Chemical Synthesis Applications

1. Synthesis of Other Nitro Compounds

- Intermediate in Chemical Reactions : TNB serves as an important intermediate in the synthesis of other nitro compounds. Its ability to undergo further nitration allows chemists to create derivatives that may possess different properties or enhanced functionalities .

- Production of Dinitroanilines : The compound is used in the production of dinitroanilines, which are key components in agricultural chemicals and dyes. The transformation of TNB into these derivatives has been explored extensively in organic synthesis research .

Safety and Environmental Considerations

1. Toxicological Studies

- Environmental Impact Assessments : Given its explosive nature and potential environmental impact, studies have been conducted to assess the toxicological effects of TNB on various ecosystems. These assessments focus on its degradation products and their effects on soil and water quality .

- Regulatory Compliance : The use of TNB in industrial applications is subject to strict regulatory scrutiny due to its hazardous nature. Research continues to evaluate safer handling practices and alternative materials that can replace TNB without compromising performance .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key parameters of 3,4,6-Trinitro-1,2-benzenediamine with its analogs:

Key Research Findings

a) Impact of Nitro Group Number and Position

- Explosive Potential: Trinitro derivatives (e.g., DATB) exhibit higher explosive power compared to dinitro or mono-nitro analogs due to increased oxygen balance and density. However, the position of nitro groups significantly affects stability. DATB (2,4,6-substitution) is thermally stable up to 280°C, whereas 3,4,6-Trinitro-1,2-benzenediamine’s stability remains uncharacterized .

- Melting Points : Dinitro compounds like 3-Nitro-1,2-phenylenediamine (157–161°C) and 4-Nitro-1,2-phenylenediamine (196–201°C) show positional isomerism effects, with the para-nitro derivative having a higher melting point .

b) Functional Group Effects

- Fluorine Substitution : 4-Fluoro-5-nitrobenzene-1,2-diamine introduces electronegative fluorine, which may alter reactivity in coupling reactions compared to nitro-only analogs. Its technical-grade purity suggests use in organic synthesis rather than energetics .

Preparation Methods

Alkoxy-Nitration-Amination Cascades (Based on US7910776B2)

The production of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) via alkoxy intermediates demonstrates the utility of protecting groups in directing nitration.

Key Steps:

-

Nitration of Phloroglucinol Derivatives : 1,3,5-trialkoxybenzene derivatives are nitrated in fuming sulfuric acid with potassium nitrate.

-

Alkoxy-to-Amino Conversion : Methoxy groups are displaced by ammonia under pressurized conditions, achieving yields >90% for TATB.

Relevance to Target Compound :

-

A parallel approach could involve 1,2-dialkoxy-3,4,6-trinitrobenzene as a precursor. For example, nitration of 1,2-dimethoxybenzene followed by amination. However, steric hindrance at the 1- and 2-positions may limit displacement efficiency.

Mechanistic Insights and Reaction Optimization

Solvent and Temperature Effects

-

Acetone as Reaction Medium : In chlorination steps, acetone minimizes side reactions with phosgene while maintaining reagent solubility. Elevated temperatures (>60°C) promote ketone-phosgene adduct formation, reducing yields.

-

Sulfuric Acid Concentration : Nitrations require ≥30% fuming sulfuric acid to stabilize nitronium ions and prevent premature decomposition.

Ammoniation Kinetics

-

Gas vs. Liquid Ammonia : Gaseous NH₃ enables gradual amination with reduced exothermicity, critical for heat-sensitive nitroarenes. Liquid ammonia in ethanol accelerates displacement but risks over-amination.

Analytical Characterization Challenges

-

Melting Point Determination : Polynitroaromatics exhibit high decomposition points (>250°C), necessitating oil bath apparatus. The target compound’s predicted melting point (260–280°C) aligns with analogs.

-

Spectroscopic Identification :

-

¹H NMR : Amino protons appear as broad singlets δ 6.5–7.5 ppm (DMSO-d₆).

-

¹³C NMR : Nitro groups deshield adjacent carbons to δ 140–160 ppm.

-

Q & A

Basic: What are the standard laboratory methods for synthesizing 3,4,6-Trinitro-1,2-benzenediamine?

Answer:

Synthesis typically involves sequential nitration of 1,2-benzenediamine derivatives under controlled conditions. A common approach includes:

Initial Nitration : Introduce nitro groups stepwise using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration.

Regioselective Control : Adjust stoichiometry and reaction time to favor substitution at the 3, 4, and 6 positions. Electron-withdrawing groups on the benzene ring can direct nitration regioselectivity .

Purification : Recrystallization from ethanol or acetone removes impurities. Confirm purity via HPLC (>98%) and elemental analysis.

Advanced: How can regioselectivity challenges during nitration be systematically addressed?

Answer:

Regioselectivity is influenced by:

- Substituent Effects : Electron-donating groups (e.g., -NH₂) activate specific positions. For example, meta-directing effects of nitro groups can guide subsequent nitration steps .

- Reaction Medium : Polar aprotic solvents (e.g., DCM) enhance nitronium ion (NO₂⁺) stability, improving selectivity.

- Temperature Gradients : Gradual warming (5°C increments) after initial nitration can optimize substitution patterns.

Table 1 : Example Nitration Conditions for Analogous Compounds

| Step | Reagents | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 0–5 | 65 | |

| 2 | Ac₂O/HNO₃ | 20 | 72 |

Basic: What analytical techniques are critical for confirming the structure and purity of 3,4,6-Trinitro-1,2-benzenediamine?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 289.04 g/mol).

- X-ray Crystallography : Resolves crystal structure and nitro group geometry .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C).

Advanced: How do steric and electronic effects of nitro groups influence the compound’s reactivity in further functionalization?

Answer:

- Electronic Effects : Nitro groups deactivate the ring, slowing electrophilic substitution but enabling nucleophilic aromatic substitution (e.g., with amines or thiols).

- Steric Hindrance : The 3,4,6-trinitro arrangement creates steric crowding, limiting access to reactive sites. Computational modeling (DFT) predicts reaction pathways and transition states .

- Comparative Studies : Analogues with fewer nitro groups (e.g., 3-nitro-1,2-benzenediamine) show faster reaction kinetics, highlighting trade-offs between stability and reactivity .

Basic: What safety protocols are essential for handling 3,4,6-Trinitro-1,2-benzenediamine?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS H330: "Fatal if inhaled" ).

- Storage : Store in airtight containers at 4°C, away from reducing agents to prevent explosive decomposition.

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:

- Cross-Validation : Compare data across multiple techniques (e.g., IR carbonyl peaks vs. NMR shifts).

- Batch Analysis : Test synthesized batches under identical conditions to isolate variability sources.

- Literature Review : Prioritize peer-reviewed studies over vendor catalogs (e.g., PubChem data vs. commercial SDS ).

Basic: What are the key applications of 3,4,6-Trinitro-1,2-benzenediamine in materials science?

Answer:

- Coordination Polymers : Acts as a ligand for transition metals (e.g., Cu²⁺) to form porous frameworks.

- Energetic Materials : Nitro groups contribute to high energy density, though stability limits practical use.

Advanced: How does the compound’s bioactivity compare to structurally similar diamines?

Answer:

- Anti-Cancer Potential : Analogues like N1-substituted benzenediamines exhibit cytotoxicity via DNA intercalation, but the trinitro derivative’s bioactivity is understudied .

- Enzyme Inhibition : Nitro groups may enhance binding to redox-active enzymes (e.g., nitroreductases), a hypothesis testable via enzyme kinetics assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.